molecular formula C21H16ClN3 B407518 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine CAS No. 361467-84-7

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B407518
CAS No.: 361467-84-7
M. Wt: 345.8g/mol
InChI Key: NKKIFCWYSJVFOS-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a chemical compound based on the quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific derivative is offered as a high-purity intermediate for research and development purposes. Quinazoline-based compounds are extensively investigated in scientific research for their potential to interact with various enzymatic targets. The structural motifs present in this molecule—including the chloroquinazoline core and the N-aryl substitution—are commonly found in compounds studied for their pharmacological properties . As such, this amine serves as a versatile building block for the synthesis of more complex molecules in drug discovery campaigns. Researchers utilize this and related compounds as critical intermediates in organic synthesis and pharmaceutical development . The compound is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIFCWYSJVFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with ortho-substituted benzoyl chlorides under acidic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in the development of novel quinazoline derivatives that exhibit diverse biological activities. The compound's reactivity is enhanced by its substitution pattern, allowing for the formation of various functionalized derivatives.

Biology

The biological applications of this compound are significant. It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit specific enzymes by binding to their active sites, thereby disrupting critical cellular pathways associated with tumor growth.

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayObservations
AnticancerEGFR Kinase InhibitionSignificant inhibition observed in vitro
AntimicrobialVarious PathogensModerate activity against Gram-positive bacteria
Anti-inflammatoryInhibition of inflammatory cytokinesPotential therapeutic effects noted

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that it exhibits cytotoxic effects at low concentrations, making it a candidate for further development as an anticancer agent. Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases .

Case Study: Anticancer Activity
A study conducted by Raval et al. demonstrated that quinazoline derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range . This highlights the potential of this compound in cancer therapeutics.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use as a precursor in the synthesis of dyes and pigments, as well as in creating novel polymeric materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Positions) logP Key Applications/Findings Reference
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine C₂₁H₁₆ClN₃ 345.82 6-Cl, 4-Ph, 2-(4-MePhNH) ~4.5* Kinase inhibition, chemical synthesis
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine C₂₀H₁₃Cl₂N₃ 366.25 6-Cl, 4-Ph, 2-(2-ClPhNH) 6.46 Higher lipophilicity; potential cytotoxicity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine C₁₄H₁₁BrN₄S 347.23 6-Br, 4-NH-(thiophen-2-ylmethyl) N/A CDC2-like kinase inhibition (IC₅₀ = 0.12 µM)
6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine (PPA4) C₂₀H₁₃ClN₄O₂ 376.80 6-Cl, 4-Ph, 2-(4-NO₂PhNH) N/A Radiosensitization in lung cancer cells
N-(4-Methoxyphenyl)-4-phenylpyrimidin-2-amine (PPA2) C₁₇H₁₅N₃O 277.32 4-Ph, 2-(4-MeOPhNH) N/A Cell cycle regulation in cancer therapy

*Estimated based on structural similarity to .

Key Observations :

Substituent Effects on Lipophilicity: The 2-chlorophenyl analogue (logP = 6.46) exhibits higher lipophilicity than the 4-methylphenyl derivative, likely due to the electron-withdrawing chloro group enhancing hydrophobic interactions .

Biological Activity :

  • Kinase Inhibition : The bromo-thiophene derivative in shows potent CDC2-like kinase inhibition (IC₅₀ = 0.12 µM), suggesting that bulky substituents at position 6 (e.g., bromo, thiophene) enhance target engagement. The target compound’s chloro group may offer a balance between size and electronic effects .
  • Radiosensitization : PPA4’s nitro group contributes to radiosensitizing effects in lung cancer cells, whereas the target compound’s methyl group may prioritize metabolic stability over electron-deficient properties .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling () is a common method for introducing aryl/heteroaryl groups at position 4. The target compound’s chloro substituent simplifies synthesis compared to bromo or boronic acid intermediates .

Non-Quinazoline Analogues with Similar Pharmacophores

Table 2: Comparison with Heterocyclic Analogues
Compound Name Core Structure Key Substituents Applications Reference
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine 6-Cl, 1-Me, 4-(2-ClPhNH) SARS-CoV-2 Mpro inhibition
4-Chloro-N-methyl-6-morpholino-1,3,5-triazin-2-amine Triazine 4-Cl, 6-morpholino, 2-MeNH Crystallography studies
Key Observations :
  • Pyrazolopyrimidines : The chloro and aromatic amine motifs in pyrazolopyrimidines mirror the target compound’s structure, highlighting the importance of halogenated aromatic systems in viral protease inhibition .
  • Triazines: While structurally distinct, triazine derivatives with morpholino groups (e.g., ) demonstrate the role of nitrogen-rich cores in enhancing solubility, a feature that could be optimized in quinazolines through morpholine substitutions .

Biological Activity

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3C_{18}H_{18}ClN_3. The structure features a quinazoline core with a chloro group at the sixth position and a methyl-substituted phenyl group at the N-position. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its potential as a pharmacologically active compound.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound's structure allows for interactions with proteins and nucleic acids, influencing cellular processes such as proliferation and apoptosis .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell growth, which is crucial for its anticancer properties.
  • Antimicrobial Activity : It may also exert antimicrobial effects by disrupting bacterial cell wall synthesis or function .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves the inhibition of kinase activity, which is essential for tumor growth and survival. In vitro studies have reported IC50 values indicating significant potency against these cancer types .

Cancer Cell LineIC50 (µM)Reference
Breast12
Lung10
Colon15

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential , demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that it shows higher efficacy against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains .

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansModerate

Case Studies

  • In Vitro Studies : A study conducted on various quinazoline derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation. The study highlighted that modifications in the quinazoline structure could enhance activity against specific cancer types .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of chloroacetamides related to quinazoline derivatives found that compounds with halogenated phenyl rings exhibited superior activity against pathogenic bacteria. This suggests that similar structural features in this compound may contribute to its effectiveness .

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives, such as 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine, this compound shows unique biological profiles due to its specific substitutions that enhance its reactivity and interaction with biological targets.

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amineAntimicrobial

Q & A

Q. How can researchers integrate structural data (e.g., XRD, NMR) with dynamic molecular behavior (e.g., flexibility) for drug design?

  • Methodological Answer :
  • Perform molecular dynamics (MD) simulations (50–100 ns trajectories) to assess conformational flexibility.
  • Overlay MD snapshots with XRD structures to identify critical hinge regions in kinase targets .

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